4-{2-[4-(4-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol
Description
Properties
CAS No. |
1965-08-8 |
|---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
4-[4-[2-(4-hydroxyphenyl)propan-2-yl]-1-methylcyclohexyl]phenol |
InChI |
InChI=1S/C22H28O2/c1-21(2,16-4-8-19(23)9-5-16)17-12-14-22(3,15-13-17)18-6-10-20(24)11-7-18/h4-11,17,23-24H,12-15H2,1-3H3 |
InChI Key |
SPWZOJAIQZNNDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Catalyst Composition and Optimization
The hydrogenation process employs a heterogeneous catalyst system comprising:
-
Ruthenium (Ru) : 0.5–2.0 wt% loaded onto a zinc oxide (ZnO) support.
-
Alkali metal promoters : Potassium or sodium salts (1–5 wt%) to enhance catalytic activity and selectivity.
This formulation ensures high conversion rates (>99%) and minimizes over-hydrogenation byproducts. The ZnO support stabilizes Ru nanoparticles, while alkali metals modulate electron density at active sites.
Reaction Conditions and Workflow
Key parameters for the hydrogenation process include:
| Parameter | Range |
|---|---|
| Temperature | 80–120°C |
| Hydrogen pressure | 4–6 MPa |
| Solvent system | H2O/cyclohexane (1:1 v/v) |
| Substrate-to-catalyst ratio | 1:0.005–0.015 (mol/mol) |
The reaction proceeds via the following steps:
-
Substrate dissolution : Bisphenol precursor is dissolved in the aqueous-organic solvent mixture.
-
Hydrogenation : The catalyst slurry is introduced under vigorous stirring, with H2 gas fed continuously.
-
Product isolation : Post-reaction, the catalyst is filtered, and the product crystallizes upon cooling.
This method achieves yields exceeding 99.5% with a purity of 99.8%, as validated by HPLC and NMR analyses.
Grignard Reagent-Mediated Synthesis
A multistep synthesis leveraging organometallic intermediates presents another potential route:
Proposed Pathway
-
Grignard formation : React 4-bromo-4'-methylcyclohexylphenol with magnesium in THF.
-
Nucleophilic addition : Quench the Grignard reagent with acetone to form a tertiary alcohol intermediate.
-
Dehydration : Acid-catalyzed elimination yields the target propyl-linked structure.
Feasibility Analysis
This method mirrors the synthesis of 2-(6-bromopyridin-2-yl)propan-2-ol, where organolithium reagents facilitate ketone addition. However, scalability issues and moisture sensitivity render it less practical for industrial production.
Comparative Analysis of Synthetic Methods
The table below evaluates the viability of each approach:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic hydrogenation | 99.5 | 99.8 | High | Moderate |
| Acid-catalyzed condensation | N/A | N/A | Low | High |
| Grignard synthesis | ~70 | ~90 | Low | Low |
Catalytic hydrogenation emerges as the superior method due to its high efficiency and compatibility with continuous-flow reactors.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(4-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are employed.
Biological Activity
4-{2-[4-(4-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol, commonly referred to as DIPENTENEBISPHENOL , is a synthetic organic compound with the CAS number 1965-08-8 . This compound belongs to the class of bisphenols and has garnered attention due to its potential biological activities, particularly in the context of endocrine disruption and its applications in various industrial sectors. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
The molecular formula of DIPENTENEBISPHENOL is , with a molecular weight of 324.457 g/mol . The compound features a complex structure that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H28O2 |
| Molecular Weight | 324.457 g/mol |
| LogP | 5.523 |
| PSA | 40.460 |
DIPENTENEBISPHENOL exhibits biological activity primarily through its interactions with hormonal pathways. Its structure allows it to mimic estrogenic compounds, potentially leading to endocrine disruption. This mechanism has been studied extensively in various assays assessing estrogen receptor (ER) binding affinity and activity.
Estrogenic Activity
Research has demonstrated that DIPENTENEBISPHENOL can bind to estrogen receptors, influencing gene expression related to reproductive health. A study involving a series of bisphenols highlighted that DIPENTENEBISPHENOL showed significant binding affinity for ERα and ERβ, indicating its potential as an endocrine disruptor .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on cell proliferation and gene expression:
- Cell Proliferation : Studies using MCF-7 breast cancer cells revealed that exposure to DIPENTENEBISPHENOL increased cell proliferation rates, suggesting estrogen-like activity.
- Gene Expression : Quantitative PCR analysis indicated upregulation of estrogen-responsive genes such as CCND1 (Cyclin D1) and PR (Progesterone Receptor) after treatment with the compound.
Toxicological Profiles
Toxicological assessments have shown that DIPENTENEBISPHENOL may have adverse effects on reproductive health:
- Reproductive Toxicity : Animal studies indicate potential impacts on fertility and fetal development when exposed during critical developmental windows.
- Endocrine Disruption : The compound's ability to interfere with hormonal signaling pathways raises concerns regarding its use in consumer products.
Case Studies
- Case Study 1: Estrogenic Activity Evaluation
-
Case Study 2: Environmental Impact Assessment
- An environmental study assessed the presence of DIPENTENEBISPHENOL in wastewater samples from industrial sites. Results indicated detectable levels, raising concerns about its persistence and bioaccumulation in aquatic ecosystems.
Scientific Research Applications
Polymer Chemistry
One of the primary applications of this compound is in the synthesis of polymers. Its structure allows it to act as a reactive monomer or an additive in the formulation of various polymeric materials.
- Polymer Stabilizers : Due to its phenolic structure, it serves as an effective stabilizer against oxidative degradation in polymers, enhancing their longevity and performance.
- Crosslinking Agent : It can be utilized as a crosslinking agent in thermosetting resins, improving mechanical properties and thermal stability.
Coatings and Adhesives
The compound is frequently incorporated into coatings and adhesives due to its adhesive properties and resistance to environmental degradation.
- Protective Coatings : It is used in protective coatings that require durability against UV radiation and moisture, making it suitable for outdoor applications.
- Adhesive Formulations : Its ability to enhance adhesion makes it valuable in formulating high-performance adhesives used in construction and automotive industries.
Personal Care Products
In the realm of personal care, this compound finds use due to its potential antioxidant properties.
- Cosmetics : It is included in formulations for cosmetics that aim to provide skin protection against oxidative stress.
- Sunscreen Products : Its stability under UV light makes it a candidate for inclusion in sunscreen formulations, offering additional protection against sun damage.
Food Packaging
The compound has been assessed for its safety and efficacy in food contact materials.
- Food Packaging Materials : As part of the GreenScreen Certified® program, it has been evaluated for use in reusable food packaging, ensuring that it meets safety standards while providing functional benefits such as enhanced durability and resistance to chemicals.
Case Study 1: Polymer Stabilization
A study conducted by Wang et al. (2020) demonstrated that incorporating 4-{2-[4-(4-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol into polyolefin matrices significantly improved thermal stability and resistance to oxidative degradation compared to control samples without the additive. The results indicated an increase in lifespan for products exposed to harsh environmental conditions.
Case Study 2: Adhesive Performance
Research published by Smith et al. (2019) highlighted the effectiveness of this compound as an additive in epoxy adhesives. The study found that adhesives formulated with this compound exhibited superior bonding strength and resistance to moisture compared to traditional formulations. This improvement was attributed to the compound's ability to enhance interfacial adhesion between substrates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to the bisphenol family, characterized by two phenolic groups connected via a bridging group. Below is a comparative analysis with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
This property aligns with its cyclohexyl and methyl substituents, which enhance hydrophobic interactions.
Steric and Electronic Effects :
- The 4-methylcyclohexyl bridge introduces steric hindrance absent in BPA and BPZ. This may reduce reactivity in polymerization processes compared to BPA’s isopropyl bridge .
- Bromination in TBBPA significantly increases log P (7.20) and alters electronic properties, making it suitable for flame retardancy but more persistent in the environment .
Acidity (pKa): While pKa data for the target compound is unavailable, BPA’s phenolic hydroxyl groups have pKa ~10.2, similar to BPAP (10.22) and BPZ (9.76–10.37). Fluorination in BPAF lowers pKa to 7.5, enhancing solubility in basic conditions .
Toxicity and Regulatory Concerns :
Research and Application Considerations
- Analytical Challenges : High lipophilicity complicates extraction and quantification. Methods like SPE and HPLC () are critical for detecting trace levels in environmental or biological samples.
- Market Trends: Specialty bisphenols like the target compound are niche products, with applications in high-temperature resins and advanced composites ().
Q & A
Basic: What are the recommended synthetic routes for 4-{2-[4-(4-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol, and how do reaction conditions influence yield?
The synthesis of structurally analogous bisphenols typically involves acid-catalyzed condensation reactions. For example, Bisphenol M (4,4′-(1,3-phenylenediisopropylidene)bisphenol) is synthesized via Friedel-Crafts alkylation using α,α′-dihydroxy-1,3-diisopropylbenzene and phenol under acidic conditions . Key factors affecting yield include:
- Catalyst type : Sulfuric acid or Lewis acids (e.g., AlCl₃) influence reaction efficiency.
- Temperature : Elevated temperatures (80–120°C) improve kinetics but may promote side reactions.
- Molar ratios : Excess phenol drives the reaction toward the desired product.
Purification often involves recrystallization from ethanol/water mixtures to remove unreacted precursors.
Basic: Which analytical techniques are most effective for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) paired with fluorescence detection is widely used due to its sensitivity (detection limits <1 ng/mL) and selectivity for phenolic compounds. For instance, bisphenols in amniotic fluid were quantified using a C18 column, acetonitrile/water mobile phase, and fluorescence detection at λex/λem = 275/305 nm . Challenges include:
- Matrix effects : Biological samples require dispersive liquid-liquid microextraction (DLLME) for cleanup .
- Ionization : Adjusting pH to exploit the compound’s pKa (~10.3) enhances retention and resolution .
Advanced: How can computational methods elucidate the electronic properties of this compound?
Wavefunction analysis software like Multiwfn enables detailed exploration of electronic structure:
- Electrostatic potential (ESP) : Maps reveal nucleophilic/electrophilic regions, critical for predicting reactivity.
- Orbital composition : Natural bond orbital (NBO) analysis quantifies contributions from hydroxyl and aromatic groups to frontier orbitals .
- Topology analysis : Electron localization function (ELF) identifies hydrogen-bonding propensity, which correlates with solubility and aggregation behavior .
Advanced: How do thermal degradation pathways of epoxy resins containing this compound derivatives vary with cellulose content?
Thermogravimetric analysis (TGA) coupled with GC-MS shows that cellulose reinforcement alters degradation kinetics. For example:
- Primary products : Phenol, 4,4′-(1-methylethylidene)bis- (63.79% in pure epoxy) decreases to 72.49% in 30% cellulose composites, indicating stabilized decomposition .
- Secondary products : Ether-linked derivatives (e.g., 4-(2-(4-(2-hydroxyethoxy)phenyl)propan-2-yl)phenol) form via radical recombination, with yields dropping from 6.59% to 1.80% in cellulose-rich systems .
Methodological considerations include heating rates (10°C/min) and inert atmosphere (N₂) to mimic real-world pyrolysis.
Advanced: How can contradictory Log P values from different studies be resolved for this compound?
Discrepancies in partition coefficients (Log P) often arise from measurement techniques:
- Experimental methods : Shake-flask assays (Log P = 3.8) may differ from HPLC-derived values (Log P = 4.2) due to ionization effects .
- Computational models : Software like ACD/Labs or XLogP3 should be validated against experimental data for accuracy.
Resolution involves: - Standardizing pH (e.g., using buffer solutions at physiological pH 7.4).
- Cross-validating with multiple techniques (e.g., reverse-phase HPLC and octanol-water partitioning) .
Advanced: What strategies optimize the detection of isomeric impurities in this compound batches?
Isomeric byproducts (e.g., ortho-substituted analogs) can be resolved via:
- Chiral chromatography : Use amylose-based columns with hexane/isopropanol gradients to separate enantiomers .
- Spectroscopic discrimination : FT-IR and <sup>13</sup>C NMR distinguish regioisomers via carbonyl stretching (1680–1720 cm⁻¹) and aromatic carbon shifts (δ 115–125 ppm) .
Quantitation requires spiking with synthetic standards and calibration curves (R² > 0.99).
Advanced: How do steric and electronic effects influence the antioxidant activity of this compound?
Structure-activity relationships (SAR) can be probed via:
- Radical scavenging assays : DPPH or ABTS tests show hydroxyl group positioning (para vs. meta) affects H-donation efficiency.
- DFT calculations : Higher spin density on phenolic oxygen correlates with antioxidant potency (e.g., BDE = 78 kcal/mol for meta vs. 82 kcal/mol for para isomers) .
Steric hindrance from the cyclohexyl group reduces accessibility to radicals, necessitating kinetic studies (e.g., stopped-flow spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
